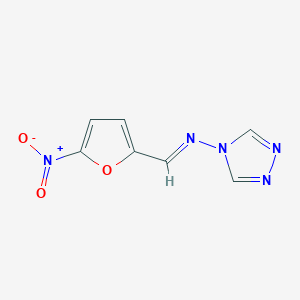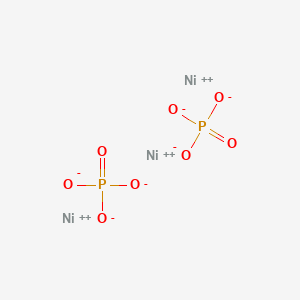
Hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydron is a chemical compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can penetrate cell membranes and interact with intracellular components, making it an ideal tool for studying cellular processes.
Applications De Recherche Scientifique
Robotics and Nanotechnology Applications
- HydroGen: An object compiler system, HydroGen, was developed for generating self-assembly instructions for configurations of Hydron units. These units, operating underwater, are unique in robotics for their self-assembly capabilities, which are particularly relevant in nanotechnology applications due to their freedom from gravity and connectivity constraints (Konidaris, Taylor, & Hallam, 2004).
Biomedical Material in Plastic Surgery
- Hydron, a hydrophilic plastic, was used as a sponge for breast augmentation in plastic surgery. This application highlights its versatility and utility in the medical field (Kliment, Štol, Fahoun, & Stockar, 1968).
Endodontic Applications in Dentistry
- Hydron showed significant potential as an endodontic filling material in dental procedures. Its biocompatibility and effectiveness in various dental scenarios were explored in studies involving both humans and animals (Tanzilli, Nevins, & Borden, 1981).
Burn Wound Treatment
- The application of Hydron as a synthetic barrier dressing for burn wounds was investigated. Its use in medical settings provided insights into its efficacy and challenges in practical application (Warren & Snelling, 1980).
Hydrogel Applications in Tissue Engineering
- Hydrogels, like Hydron, are being extensively researched for their applications in biomedical fields such as tissue engineering. Their unique properties, such as high absorbency and flexibility, make them ideal candidates for various medical applications, including drug and gene delivery, immunotherapies, and vaccines (Li, Ning, Ren, & Liao, 2018).
Optical Networking in Space
- The High thRoughput Optical Network (HydRON) project aims to extend high-capacity networks into space. This innovative approach seeks to integrate space and terrestrial networks, providing advanced communication solutions (Vasko et al., 2022).
Biomaterial Evaluation
- Research on Hydron also includes its evaluation as a biomaterial. Studies have assessed its biocompatibility and physical properties in various medical applications, such as root canal fillings and implants, highlighting both the potentials and limitations of this material (Langeland, Olsson, & PascOn, 1981).
Propriétés
Numéro CAS |
12408-02-5 |
|---|---|
Nom du produit |
Hydron |
Formule moléculaire |
H+ |
Poids moléculaire |
1.008 g/mol |
Nom IUPAC |
hydron |
InChI |
InChI=1S/p+1 |
Clé InChI |
GPRLSGONYQIRFK-UHFFFAOYSA-N |
SMILES |
[H+] |
SMILES canonique |
[H+] |
Description physique |
Solid |
Synonymes |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



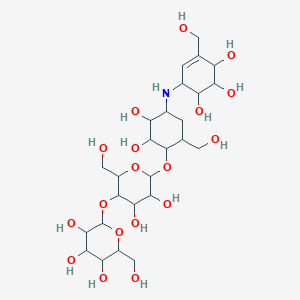
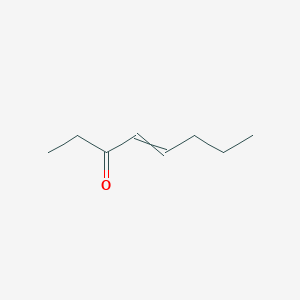
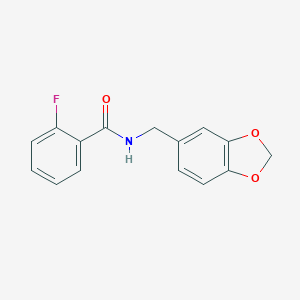
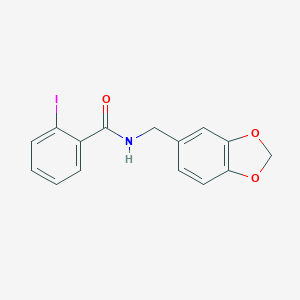
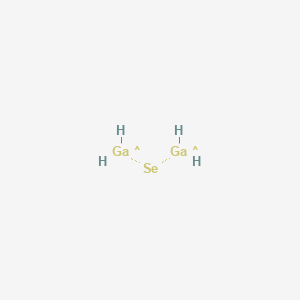
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
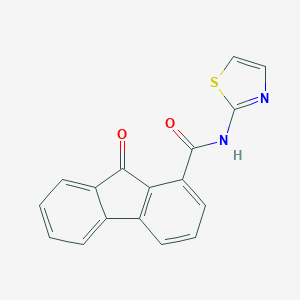
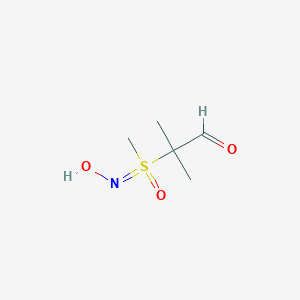
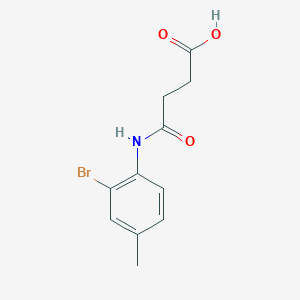
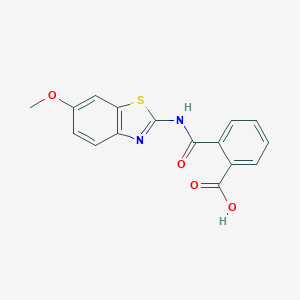
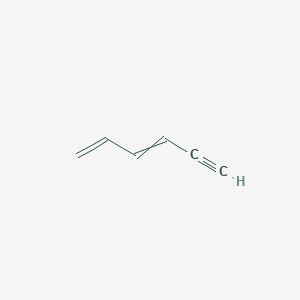
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
